molecular formula C12H16N2 B12962586 3-(1-Aminopentyl)benzonitrile

3-(1-Aminopentyl)benzonitrile

Cat. No.: B12962586
M. Wt: 188.27 g/mol
InChI Key: INWJZQVNSMJWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminopentyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a 1-aminopentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminopentyl)benzonitrile typically involves the reaction of benzonitrile with a suitable aminopentyl precursor. One common method is the nucleophilic substitution reaction where benzonitrile reacts with 1-aminopentane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the benzonitrile carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Catalysts and solvents are selected based on their ability to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Aminopentyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives or imines.

    Reduction: Primary amines.

    Substitution: Halogenated benzonitrile derivatives.

Scientific Research Applications

3-(1-Aminopentyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminopentyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.

    4-Aminobenzonitrile: Contains an amino group directly attached to the benzene ring.

    3-(1-Aminobutyl)benzonitrile: Similar structure but with a shorter butyl chain instead of a pentyl chain.

Uniqueness: 3-(1-Aminopentyl)benzonitrile is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-(1-aminopentyl)benzonitrile

InChI

InChI=1S/C12H16N2/c1-2-3-7-12(14)11-6-4-5-10(8-11)9-13/h4-6,8,12H,2-3,7,14H2,1H3

InChI Key

INWJZQVNSMJWHA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC(=C1)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.